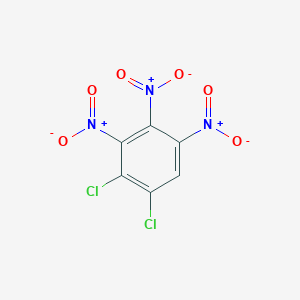
1,2-Dichloro-3,4,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-3,4,5-trinitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms and three nitro groups attached to a benzene ring. This compound is notable for its high reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
The synthesis of 1,2-Dichloro-3,4,5-trinitrobenzene typically involves the nitration of 1,2-dichlorobenzene. This process is carried out by treating 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro groups into the benzene ring. The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
1,2-Dichloro-3,4,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3,4,5-trinitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds and is used in studies involving electrophilic aromatic substitution reactions.
Biology and Medicine: While not commonly used directly in biological or medical applications, derivatives of this compound are studied for their potential biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3,4,5-trinitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro groups are highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atoms can be displaced by nucleophiles, leading to the formation of various substituted products .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-3,4,5-trinitrobenzene can be compared with other nitrobenzene derivatives such as:
1,3,5-Trinitrobenzene: Similar in having three nitro groups, but lacks chlorine atoms, making it less reactive towards nucleophiles.
1,2-Dichloro-4-nitrobenzene: Contains fewer nitro groups, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
28260-62-0 |
|---|---|
Molekularformel |
C6HCl2N3O6 |
Molekulargewicht |
281.99 g/mol |
IUPAC-Name |
1,2-dichloro-3,4,5-trinitrobenzene |
InChI |
InChI=1S/C6HCl2N3O6/c7-2-1-3(9(12)13)5(10(14)15)6(4(2)8)11(16)17/h1H |
InChI-Schlüssel |
DKQWDCUXFIJOCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















